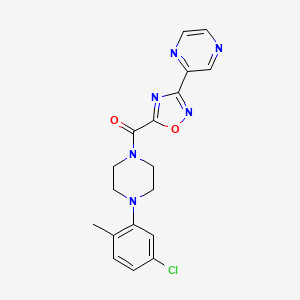

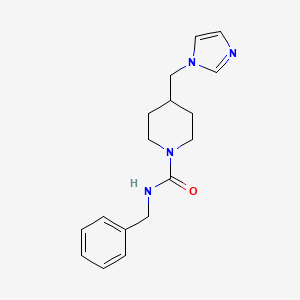

![molecular formula C11H21NO B3017933 3-(Tert-butoxy)spiro[3.3]heptan-1-amine CAS No. 1935154-10-1](/img/structure/B3017933.png)

3-(Tert-butoxy)spiro[3.3]heptan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cooperative Tertiary Amine/Palladium-Catalyzed Synthesis

The research presented in the first paper introduces a cooperative tertiary amine/palladium-catalyzed sequential reaction process. This innovative approach utilizes a [4 + 3] cyclization of isatin-derived Morita-Baylis-Hillman Expansion (MBH) carbonates and tert-butyl 2-(hydroxymethyl)allyl carbonates. The process is followed by a [1,3]-rearrangement, leading to the formation of spiro[methylene cyclopentane-1,3'-oxindolines]. These compounds are notable for their two adjacent β,γ-acyl quaternary carbon stereocenters, which are typically challenging to synthesize using conventional methods. The study highlights the protocol's excellent regio- and stereocontrol, its scalability, and the potential for diverse functional transformations of the synthesized compounds. Control experiments conducted within the study suggest a plausible mechanism for the sequential [4 + 3] cyclization/[1,3]-rearrangement process .

Synthesis of Spirooxindoles via the tert-Amino Effect

The second paper discusses a novel method for synthesizing spirooxindoles, which involves the reaction of amines with isatins through C-H functionalization. This method takes advantage of the tert-amino effect to generate an enolate-iminium intermediate through a [1,5]-hydride shift, followed by cyclization. The study reveals an unusual hydride migration to the nitrogen atom of a C=N bond, which is atypical for hydride additions to imines. This finding could have implications for the development of new synthetic pathways for compounds like 3-(Tert-butoxy)spiro[3.3]heptan-1-amine, as it suggests alternative mechanisms and intermediates that could be harnessed in synthetic chemistry .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of this compound, the methodologies described could be applied to its synthesis. The molecular structure of spiro compounds, in general, is characterized by a quaternary carbon center that is shared between two rings. In the case of this compound, this would involve the spiro junction of a seven-membered ring and a smaller ring, possibly derived from an oxindole or a related precursor .

Chemical Reactions Analysis

The chemical reactions described in both papers involve complex transformations that lead to the formation of spiro compounds. The [4 + 3] cyclization and [1,3]-rearrangement processes are particularly noteworthy for their ability to create compounds with multiple stereocenters in a controlled manner. These reactions are likely to be relevant for the synthesis of this compound, as they provide a framework for creating the spirocyclic core of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the properties of spiro compounds can generally be inferred based on their molecular structure. The presence of a tert-butoxy group suggests that the compound would exhibit increased steric bulk, potentially affecting its solubility and reactivity. The spirocyclic structure may also impart a degree of rigidity to the molecule, influencing its conformational dynamics and interactions with other molecules .

Safety and Hazards

properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h8-9H,4-7,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZUJKHIOHRKCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C12CCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1935154-10-1 |

Source

|

| Record name | 3-(tert-butoxy)spiro[3.3]heptan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

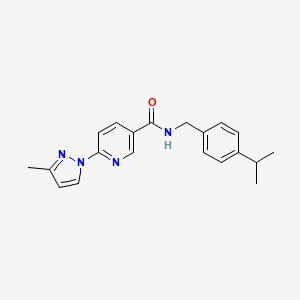

![N-benzyl-1-(2,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3017852.png)

![[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene](/img/structure/B3017853.png)

![[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3017856.png)

![N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide](/img/structure/B3017860.png)

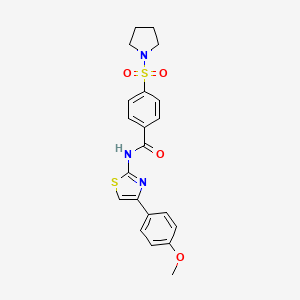

![N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B3017862.png)

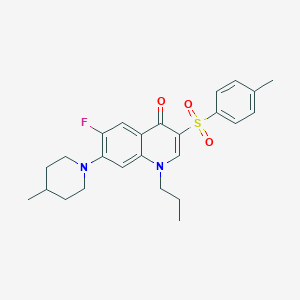

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B3017865.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B3017866.png)

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone;dihydrochloride](/img/structure/B3017867.png)